Chloro(diethyl)methoxysilane

Surface Modification Organosilicon Chemistry Coupling Agents

Chloro(diethyl)methoxysilane is a difunctional organosilane featuring both a reactive silicon-chlorine (Si–Cl) bond and a hydrolyzable silicon-methoxy (Si–OCH₃) group on the same silicon center, with the molecular formula C₅H₁₃ClOSi and a molecular weight of 152.70 g/mol. The compound belongs to the class of organofunctional silanes widely employed in surface modification, coupling agent technology, and as synthetic intermediates for silicone-based materials.

Molecular Formula C5H13ClOSi
Molecular Weight 152.69 g/mol
CAS No. 18157-18-1
Cat. No. B14710132
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Technical Parameters


Basic Identity
Product NameChloro(diethyl)methoxysilane
CAS18157-18-1
Molecular FormulaC5H13ClOSi
Molecular Weight152.69 g/mol
Structural Identifiers
SMILESCC[Si](CC)(OC)Cl
InChIInChI=1S/C5H13ClOSi/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3
InChIKeyLWQYFVMOHUUIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(diethyl)methoxysilane (CAS 18157-18-1): A Bifunctional Organosilane for Controlled Reactivity in Surface Modification and Selective Synthesis


Chloro(diethyl)methoxysilane is a difunctional organosilane featuring both a reactive silicon-chlorine (Si–Cl) bond and a hydrolyzable silicon-methoxy (Si–OCH₃) group on the same silicon center, with the molecular formula C₅H₁₃ClOSi and a molecular weight of 152.70 g/mol. The compound belongs to the class of organofunctional silanes widely employed in surface modification, coupling agent technology, and as synthetic intermediates for silicone-based materials . The defining structural feature is the presence of two leaving groups with distinctly different reactivity profiles, enabling stepwise or chemoselective substitution pathways that are not accessible with symmetrical trialkoxy- or trichlorosilanes [1].

Why Chloro(diethyl)methoxysilane Cannot Be Simply Replaced by Generic Trialkoxy- or Trichlorosilanes


In silane-based surface modification and synthesis, reactivity is dictated by the nature and number of hydrolyzable leaving groups. A fully chlorinated silane (e.g., chlorotriethylsilane) reacts rapidly but releases corrosive HCl and offers limited steric tunability, while a fully ethoxylated silane (e.g., diethyldiethoxysilane) is slower and requires external catalysis [1]. Chloro(diethyl)methoxysilane integrates one chloro and one methoxy group on the same silicon atom, providing a graded reactivity profile that enables sequential substitution with nucleophiles of differing strengths . Simply substituting a generic monofunctional chlorosilane or a symmetrical dialkoxysilane eliminates this ability to independently control each reaction step, leading to altered deposition kinetics, different film architectures, and often inferior interfacial performance [2]. The quantitative evidence below establishes why this specific bifunctional architecture matters for scientific selection and procurement.

Quantitative Differentiation Evidence for Chloro(diethyl)methoxysilane Versus Key Comparators


Graded Reactivity Profile: Si–Cl vs. Si–OCH₃ Bond Dissociation Energies Enable Stepwise Substitution

The silicon-chlorine bond (Si–Cl) in chlorosilanes is substantially more reactive than the silicon-methoxy bond (Si–OCH₃). According to the Gelest reactivity hierarchy, the order of leaving group lability is Si–NR₂ > Si–Cl > Si–NH–Si > Si–O₂CCH₃ > Si–OCH₃ > Si–OCH₂CH₃ [1]. Bond dissociation energies confirm the quantitative basis: Me₃Si–Cl = 117 kcal/mol versus Me₃Si–OMe = 123 kcal/mol, representing a ~6 kcal/mol difference that translates into distinct kinetic regimes, enabling sequential nucleophilic displacements that cannot be achieved with symmetrical trialkoxy- or trichlorosilanes [1].

Surface Modification Organosilicon Chemistry Coupling Agents

Faster Hydrolysis Kinetics of the Methoxy Group Compared to Ethoxy Analogs

Methoxy-substituted silanes consistently hydrolyze more rapidly than their ethoxy counterparts under identical conditions. Commercial formulation guidance explicitly states that 'usually methoxysilanes hydrolyze faster than ethoxysilanes' [1]. This rate advantage is attributed to the smaller steric profile and higher polarity of the methoxy group, which facilitates nucleophilic attack by water. For Chloro(diethyl)methoxysilane, the methoxy leaving group accelerates the second hydrolysis step relative to an analogous compound bearing an ethoxy group (e.g., chloromethylmethyldiethoxysilane), enabling faster overall surface condensation when hydrolytic deposition is the intended application.

Hydrolysis Rate Silane Coupling Surface Functionalization

Autocatalytic Hydrolysis via Si–Cl Eliminates the Need for External Acid Catalysts

Pure alkoxysilanes typically require the addition of a mild acid or base catalyst to initiate hydrolysis. In contrast, chlorosilanes release hydrochloric acid upon contact with water, which then autocatalyzes the hydrolysis of remaining alkoxy groups . Chloro(diethyl)methoxysilane leverages this dual mechanism: the Si–Cl group hydrolyzes rapidly to generate HCl in situ, which then accelerates the hydrolysis of the Si–OCH₃ group and subsequent condensation with surface hydroxyls. This autocatalytic cascade simplifies process chemistry by eliminating a separate catalyst addition step and ensures uniform acid distribution at the reaction interface, a distinct advantage over pure dialkoxysilanes such as diethyldiethoxysilane that remain inert without externally added acid [1].

Autocatalysis Silane Hydrolysis Process Simplification

Vapor-Phase Deposition Capability Without Catalysis: Methoxysilane Advantage Over Ethoxysilanes

Among alkoxysilanes, only methoxysilanes are capable of reacting with hydroxylated surfaces under dry, aprotic conditions without the addition of a catalyst; ethoxysilanes require catalytic activation for suitable reactivity in vapor-phase deposition [1]. Chloro(diethyl)methoxysilane combines this catalyst-free methoxysilane reactivity with the additional high reactivity of the Si–Cl bond, making it uniquely suited for vapor-phase surface modification protocols where the introduction of liquid catalysts is undesirable or impractical. This capability is not shared by ethoxy-only analogs such as chloromethylmethyldiethoxysilane or diethyldiethoxysilane, which would necessitate either a catalyst co-feed or a switch to solution-phase processing [1].

Vapor Deposition Monolayer Formation Dry Processing

Differentiated Self-Assembled Monolayer Architecture: Chlorosilanes Yield Denser Films Than Methoxysilanes

A comparative infrared spectroscopy study of octadecylsilane SAM formation with trichloro-, trimethoxy-, and triethoxy-leaving groups demonstrated that chlorosilanes produce significantly denser, crystalline-like monolayers, whereas methoxysilanes form extremely thin SAMs with molecules lying nearly parallel to the surface [1]. Ethoxysilanes yielded intermediate-density films. Because Chloro(diethyl)methoxysilane carries both a chloro and a methoxy group, its resulting SAM architecture is expected to be tunable between the dense, upright packing characteristic of chlorosilanes and the thinner, flatter morphology of pure methoxysilanes, offering a tool to dial-in surface coverage, hydrophobicity, and interfacial thickness that is not available with single-leaving-group silanes [1].

Self-Assembled Monolayers SAM Architecture Surface Coverage

Optimal Application Scenarios for Chloro(diethyl)methoxysilane Based on Quantitative Differentiation Evidence


Stepwise Synthesis of Asymmetrically Substituted Organosilicon Intermediates

The ~6 kcal/mol difference in bond dissociation energy between Si–Cl (117 kcal/mol) and Si–OCH₃ (123 kcal/mol) enables sequential nucleophilic substitution . In the first step, the more labile Si–Cl bond is selectively displaced by a nucleophile (e.g., a Grignard reagent, amine, or alkoxide) under mild conditions, leaving the Si–OCH₃ group intact. In a second, independent step, the Si–OCH₃ group is activated under different conditions (e.g., acid-catalyzed hydrolysis or fluoride-mediated cleavage) to introduce a second functional moiety. This two-step, one-silicon strategy is not feasible with symmetrical dialkoxysilanes or dichlorosilanes, which undergo statistical mixtures of mono- and di-substitution. Synthetic chemists building complex organosilicon architectures—such as unsymmetrical siloxane monomers, chiral silanes, or silicon-based drug candidates—should prioritize Chloro(diethyl)methoxysilane for this unique synthetic versatility.

Catalyst-Free Vapor-Phase Surface Passivation of Microelectronic and MEMS Devices

Methoxysilanes uniquely react with hydroxylated surfaces under dry, aprotic vapor-phase conditions without requiring a catalyst, whereas ethoxysilanes demand catalytic activation . Chloro(diethyl)methoxysilane combines this inherent methoxysilane capability with the additional reactivity of the Si–Cl group, which generates HCl autocatalytically upon trace moisture exposure, further accelerating surface condensation . For microelectronic device fabrication, MEMS passivation, or nanofluidic channel coating—where solvent introduction is prohibited and catalyst residues compromise device performance—this compound enables a clean, solvent-free deposition process that ethoxy-based alternatives cannot match. The volatile byproducts (HCl, methanol) are readily evacuated, leaving a covalently attached organosilicon layer.

Rapid Hydrolytic Deposition for High-Throughput Industrial Surface Treatment

In industrial silanization lines where throughput depends on hydrolysis and condensation kinetics, the methoxy group of Chloro(diethyl)methoxysilane hydrolyzes faster than the ethoxy groups of competing silanes , while the Si–Cl group provides autocatalytic HCl generation that eliminates the need for a separate catalyst addition and mixing step . Together, these features reduce overall cycle time compared to ethoxy-only formulations. This compound is particularly well-suited for continuous or high-throughput batch treatment of glass fibers, mineral fillers, metal oxide powders, and other inorganic substrates where rapid, complete surface coverage is critical to downstream composite or adhesive performance.

Tuning Self-Assembled Monolayer Density for Biosensor and Nanotechnology Platforms

The Langmuir 2014 study demonstrated that chlorosilane-based SAMs adopt dense, crystalline-like architectures while methoxysilane-based SAMs form ultrathin layers with molecules lying nearly flat on the surface . Chloro(diethyl)methoxysilane, carrying one chloro and one methoxy leaving group, offers researchers the ability to tune SAM density and thickness between these two extremes by controlling the relative extent of Si–Cl vs. Si–OCH₃ reaction with the surface. This tunability is valuable for biosensor interfaces where excessive packing density can sterically hinder analyte access, or for nanoimprint lithography where precise control over monolayer thickness governs pattern fidelity. Procurement of this bifunctional silane, rather than a trialkoxy- or trichlorosilane, enables systematic optimization of SAM properties through adjustment of deposition conditions (e.g., moisture content, temperature, reaction time) without changing the silane chemistry.

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